molecular formula C5H9N3O B1471394 3-Azido-3-methylbutan-2-one CAS No. 10201-10-2

3-Azido-3-methylbutan-2-one

Cat. No. B1471394
CAS RN: 10201-10-2
M. Wt: 127.14 g/mol
InChI Key: VPMNONAEWXCAFC-UHFFFAOYSA-N
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Description

3-Azido-3-methylbutan-2-one is a chemical compound with the molecular formula C5H9N3O . It is a derivative of 3-Methylbutan-2-one , which is a colorless liquid with a pleasant odor .


Molecular Structure Analysis

The molecular structure of 3-Azido-3-methylbutan-2-one consists of a five-carbon chain with a ketone group at the second carbon and an azido group at the third carbon .

Scientific Research Applications

Energetic Additives for Propellants

3-Azido-3-methylbutan-2-one and its derivatives are explored for their potential as energetic additives in propellants. In China, research has been conducted on a variety of azides, including 3-Azido-3-methylbutan-2-one, for use in solid propellants and plastic-bonded explosives. These compounds have been evaluated for their performance characteristics such as density, melting point, enthalpy of formation, thermal decomposition temperature, and impact sensitivity (Ou et al., 1995).

Synthetic Chemistry

3-Azido-3-methylbutan-2-one is also relevant in the field of synthetic chemistry. A novel procedure for preparing this compound has been described, leveraging polymer-supported AlCl3-catalyzed rearrangement and O-alkylation under microwave irradiation conditions. This method allows for the efficient synthesis of 3-Azido-3-methylbutan-2-one derivatives with excellent yield (Gopalakrishnan et al., 2002).

Nuclear Magnetic Resonance (NMR) Spectroscopy

In nuclear magnetic resonance spectroscopy, research involving 3-Azido-3-methylbutan-2-one contributes to understanding the barriers to internal rotation in halogenated methylbutanes. Such studies are crucial for comprehending molecular interactions and conformational dynamics in organic compounds (Roberts et al., 1971).

Biotransformation Studies

The compound has been used in biotransformation studies, where its analogs are transformed by Saccharomyces cerevisiae cells. These transformations help in understanding the enzymatic processes involved and the potential for creating various biochemical products (Paula et al., 2017).

Environmental Monitoring

In the context of environmental monitoring, 3-Azido-3-methylbutan-2-one derivatives are part of a group of microbial volatile organic compounds (MVOCs) emitted by fungi. These compounds are indicators of indoor mold growth and have implications for human health (Elke et al., 1999).

Safety and Hazards

3-Methylbutan-2-one, a derivative of 3-Azido-3-methylbutan-2-one, is classified as a flammable liquid. It may be harmful if inhaled and may cause respiratory irritation .

properties

IUPAC Name

3-azido-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4(9)5(2,3)7-8-6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMNONAEWXCAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of 3-bromo-3-methylbutan-2-one (1 g, 6.1 mmol) in 50 mL of acetone and 5 mL of water was treated with NaN3 (0.4 g, 6.1 mmol). The reaction mixture was stirred at reflux for 18 hours and then evaporated to dryness. The residue was partitioned between ethyl acetate and water and the organic layer was washed with brine, evaporated to dryness to give 3-azido-3-methylbutan-2-one (0.5 g, 65%) which was used in the next step without further purification. LCMS: No molecular ion observed for desired mass.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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